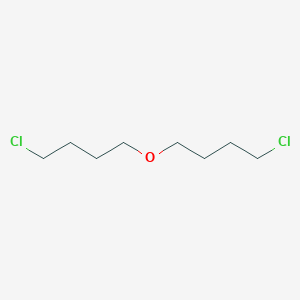

Bis(4-chlorobutyl) ether

Description

Contextualizing Bis(4-chlorobutyl) Ether within the Scope of Haloether Chemistry

Haloethers are a class of organic compounds characterized by an ether linkage (R-O-R') and at least one halogen atom attached to an alkyl or aryl group. epa.gov The presence of both the ether functional group and halogen atoms imparts a distinct reactivity to these molecules. pace.edu The position of the halogen relative to the ether oxygen significantly influences the compound's chemical behavior. epa.gov

This compound falls into the category of non-α-haloethers, where the chlorine atoms are not on the carbon immediately adjacent to the ether oxygen. This structural feature distinguishes it from the highly reactive α-haloethers, such as bis(chloromethyl) ether (BCME). epa.gov The greater distance between the electronegative oxygen and chlorine atoms in this compound results in comparatively lower reactivity and greater chemical stability. epa.gov This stability allows for its utility in a variety of synthetic applications where a more controlled reaction is desired.

Foundational Research Problems and Academic Significance of its Investigation

The academic significance of this compound stems from its role as a difunctional alkylating agent and a precursor in the synthesis of more complex molecules. Researchers have explored its utility in several key areas:

Synthesis of Novel Compounds: Its two reactive chlorobutyl groups allow it to act as a linker, connecting other molecular fragments to create larger, more intricate structures. lookchem.com This is particularly valuable in the synthesis of long-chain aliphatic diamines and polyureas. For instance, studies have detailed the synthesis of bis(4-aminobutyl) ether (BABE) from this compound through ammonolysis or the Gabriel synthesis. jst.go.jp

Alkylation Reactions: It serves as a reagent for introducing the 4-chlorobutyl group into various molecular frameworks. lookchem.com This is crucial for creating specific anthracene-based compounds with potential applications in materials science. lookchem.com

Understanding Reaction Mechanisms: The reactions of this compound provide a platform for studying nucleophilic substitution and other fundamental organic reactions. Investigations into its synthesis from tetrahydrofuran (B95107) (THF) have revealed pathways that can be controlled to favor the formation of either 1,4-dichlorobutane (B89584) or the ether itself. jst.go.jp

Evolution of Research Trajectories for this compound Studies

Initial research involving this compound was often centered on its synthesis and its role as a by-product in other chemical processes. For example, early studies investigated its formation during the synthesis of 1,4-dichlorobutane from tetrahydrofuran. jst.go.jp

Over time, the focus has shifted towards harnessing its synthetic utility. More recent research has explored its application as a versatile intermediate in organic synthesis. lookchem.com It has been used as a starting material for creating compounds like 4-hydroxy-1-butanesulfonic acid sultone. orgsyn.org Furthermore, its use as a curing agent in the rubber industry and to improve the low-temperature performance of materials highlights its practical applications. guidechem.comepa.gov The compound is also used in the alkylation of Diels-Alder adducts, demonstrating its role in constructing complex molecular architectures. guidechem.com

Structure

2D Structure

Properties

IUPAC Name |

1-chloro-4-(4-chlorobutoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Cl2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBMXMKIKMJQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)COCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064241 | |

| Record name | Butane, 1,1'-oxybis[4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6334-96-9 | |

| Record name | 1,1′-Oxybis[4-chlorobutane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-chlorobutyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-chlorobutyl) ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,1'-oxybis[4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1'-oxybis[4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-chlorobutyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(4-chlorobutyl) ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLK2VTH5VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies and Mechanistic Investigations of Bis 4 Chlorobutyl Ether

Established Reaction Pathways for the Preparation of Bis(4-chlorobutyl) Ether

The synthesis of this compound, a significant chemical intermediate, is primarily achieved through well-established reaction pathways. These methods, centered on the controlled ring-opening of cyclic ethers and ether synthesis reactions with halogenated precursors, form the foundation of its production.

Synthesis via Controlled Ring Opening of Cyclic Ethers

A principal route to this compound involves the controlled ring-opening of tetrahydrofuran (B95107) (THF). This process can be facilitated by various reagents and catalysts, leading to the formation of the desired ether alongside other products.

One established method involves the reaction of THF with thionyl chloride in the presence of concentrated sulfuric acid, which can yield up to 85% of this compound. jst.go.jp However, the molar ratio of thionyl chloride is a critical parameter influencing the product distribution. A lower molar ratio of thionyl chloride tends to favor the formation of byproducts such as dichloropolybutoxybutane and 1,4-bis(4-chlorobutoxy)butane. jst.go.jp

Another approach utilizes phosphorus oxychloride and concentrated sulfuric acid to react with dry tetrahydrofuran. orgsyn.org This exothermic reaction requires careful temperature control, ideally maintained between 90-100°C, to prevent violent reactions and a decrease in product yield. orgsyn.org Following the reaction, the mixture is treated with water to decompose phosphorus-containing complexes, and the product is then extracted and purified. orgsyn.org This method can produce a 52-54% yield of this compound based on the initial amount of tetrahydrofuran. orgsyn.org

The cleavage of THF can also be catalyzed by Lewis acids. For instance, the reaction between THF and chlorine in the presence of a Lewis acid catalyst like zinc chloride can lead to the formation of this compound as a minor product, alongside 1,4-dichlorobutane (B89584) and 4-chloro-1-butanol. oup.com The formation of these byproducts suggests that 4-chloro-1-butanol, formed from the reaction of HCl with THF, is a likely precursor to both 1,4-dichlorobutane and this compound in this system. oup.com

The table below summarizes the yields of this compound and major byproducts from different ring-opening reactions of THF.

| Reagents | Catalyst | This compound Yield | Major Byproducts | Reference |

| Thionyl chloride | Concentrated sulfuric acid | 85% | Dichloropolybutoxybutane, 1,4-bis(4-chlorobutoxy)butane | jst.go.jp |

| Phosphorus oxychloride | Concentrated sulfuric acid | 52-54% | Phosphorus-containing complexes | orgsyn.org |

| Chlorine | Zinc chloride | Minor product | 1,4-Dichlorobutane, 4-Chloro-1-butanol | oup.com |

Ethersynthesis Reactions utilizing Halogenated Precursors

The Williamson ether synthesis, a cornerstone of organic chemistry, provides a versatile method for preparing ethers from an organohalide and a deprotonated alcohol (alkoxide). wikipedia.orglscollege.ac.in This SN2 reaction involves the nucleophilic attack of the alkoxide ion on the primary alkyl halide. wikipedia.orglscollege.ac.in While broadly applicable, the Williamson ether synthesis is particularly effective for producing both symmetrical and asymmetrical ethers. lscollege.ac.in

In the context of this compound, this pathway could theoretically involve the reaction of 4-chlorobutanol with a suitable base to form the corresponding alkoxide, which would then react with 1,4-dichlorobutane. Another possibility is the reaction of the sodium salt of 4-chlorobutanol with 1,4-dichlorobutane.

It is important to note that while the Williamson ether synthesis is a fundamental method, direct and detailed examples specifically for the synthesis of this compound using this method are not extensively detailed in the provided search results. However, the general principles of the reaction are well-established and widely used in both laboratory and industrial settings. wikipedia.orglscollege.ac.in The reaction is typically conducted at temperatures between 50 and 100 °C and can take from 1 to 8 hours to complete. lscollege.ac.in

Novel and Emerging Synthetic Approaches

Recent research has focused on developing more efficient, selective, and scalable methods for the synthesis of this compound. These novel approaches often involve the use of advanced catalytic systems and organometallic reagents, as well as a focus on process optimization.

Catalytic Strategies in this compound Formation

Catalysis plays a pivotal role in modern organic synthesis, and the formation of this compound is no exception. Various catalysts have been explored to enhance the efficiency of the ring-opening of tetrahydrofuran. Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and others have been shown to catalyze the acylative cleavage of THF, a key step in some synthetic routes. chem-soc.si For example, the reaction of THF with chlorine in the presence of a ZnCl₂ catalyst is known to produce this compound, although as a minor product. oup.com

More recent developments have explored the use of other metal-based catalysts. For instance, silver-catalyzed C(sp³)-H benzylation of ethers has been demonstrated, where for methyl 4-chlorobutyl ether, the reaction selectively occurs at the C-H bonds alpha to the ether oxygen. nih.gov This highlights the potential for site-selective functionalization of similar ether compounds.

Furthermore, a single-pot conversion of carboxylic acids to their corresponding 4-chlorobutyl esters has been achieved through a novel procedure involving an intermediate acid chloride. chem-soc.si This method utilizes iodine monochloride as a catalyst for the THF ring cleavage, demonstrating the utility of halogen-based catalysts in these transformations. chem-soc.si

Organometallic Reagent Applications in Ether Functionalization

Organometallic reagents are powerful tools in organic synthesis, enabling a wide range of transformations. While direct application of organometallic reagents for the primary synthesis of this compound is not prominently featured in the search results, their use in related functionalization reactions is noteworthy.

For example, the reaction of 3-chloropropyl and 4-chlorobutyl phenyl ethers with lithium powder and a catalytic amount of 4,4'-di-tert-butylbiphenyl (B167987) (DTBB) generates organolithium intermediates that can then react with carbonyl compounds. acs.org This demonstrates the potential to form new carbon-carbon bonds starting from chloroalkyl ethers.

The use of Grignard reagents, a class of organomagnesium compounds, is another area of interest. While a direct synthesis of this compound using Grignard reagents is not described, the preparation of (4-chlorobutyl)MgBr has been reported, indicating the feasibility of generating such organometallic species for further reactions. ua.es

Process Optimization and Scale-Up Considerations in Chemical Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process optimization and scale-up. For the synthesis of this compound, factors such as reaction temperature, reagent stoichiometry, and catalyst efficiency are critical for maximizing yield and minimizing byproducts. jst.go.jporgsyn.org

For instance, in the synthesis via THF ring-opening with phosphorus oxychloride, maintaining the reaction temperature between 90-100°C is crucial to avoid a violent reaction and ensure a higher yield. orgsyn.org Similarly, the molar ratio of thionyl chloride in another THF ring-opening method significantly impacts the product distribution. jst.go.jp

Ongoing efforts in the chemical industry focus on improving the efficiency of such syntheses and reducing waste. datainsightsmarket.com For compounds like this compound, which serve as intermediates in pharmaceuticals and other specialty chemicals, ensuring high purity is paramount. datainsightsmarket.comtcichemicals.com Therefore, process optimization also involves developing effective purification methods, such as fractional distillation under reduced pressure, to obtain the desired product with high purity. orgsyn.org The availability of this compound for production and scale-up purposes is supported by various chemical suppliers. vwr.com

Mechanistic Elucidation of Synthetic Transformations

The formation of this compound through the ring-opening of tetrahydrofuran (THF) is a process governed by precise mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and controlling product purity. The key transformations involve the activation of the ether oxygen in THF, followed by nucleophilic attack and subsequent etherification.

Role of Acid Catalysis and Lewis Acids in Ether Formation

Acid catalysis is fundamental to the synthesis of this compound from tetrahydrofuran. Both Brønsted and Lewis acids can be employed to initiate the ring-opening of the relatively unreactive THF ring. mdpi.comresearchgate.net

Brønsted Acid Catalysis:

In the presence of a strong Brønsted acid, such as sulfuric acid, the ether oxygen of THF is protonated, forming a reactive oxonium ion. mdpi.com This protonation makes the THF ring susceptible to nucleophilic attack. In the synthesis of this compound, a chloride ion, typically from a source like phosphorus oxychloride, acts as the nucleophile. The reaction proceeds through a likely SN2 mechanism where the chloride ion attacks one of the α-carbons of the activated THF, leading to the opening of the ring and the formation of a 4-chlorobutanol intermediate. orgsyn.org This intermediate can then react with another activated THF molecule. The hydroxyl group of the 4-chlorobutanol attacks the protonated THF, leading to the formation of a new ether linkage and ultimately, after another chloride attack, yielding this compound. A competing side reaction is the polymerization of THF, which is also initiated by protonation and can lead to the formation of polytetrahydrofuran (PTMEG). google.comscilit.com

Lewis Acid Catalysis:

Lewis acids are also effective catalysts for the ring-opening of THF and subsequent etherification. mdpi.comacs.org Common Lewis acids used for this purpose include boron trifluoride (BF3), tin(IV) chloride (SnCl4), and aluminum chloride (AlCl3). nih.govorganic-chemistry.org The catalytic cycle with a Lewis acid, for instance BF3, begins with the coordination of the Lewis acid to the ether oxygen of THF. This coordination polarizes the C-O bond, making the α-carbon more electrophilic and susceptible to nucleophilic attack.

The general mechanism can be described in the following steps:

Activation: The Lewis acid (LA) coordinates with the oxygen atom of THF to form a THF-LA complex.

Nucleophilic Attack: A nucleophile (e.g., a halide ion) attacks one of the α-carbons of the activated THF, leading to ring opening and the formation of a haloalkoxy-Lewis acid complex.

Etherification: The resulting intermediate can then react with a second molecule of activated THF. The alkoxide end of the ring-opened intermediate attacks the activated THF, forming the ether linkage.

Catalyst Regeneration: The final product is released, and the Lewis acid catalyst is regenerated.

The choice of Lewis acid can significantly influence the reaction rate and the distribution of products. For instance, stronger Lewis acids can lead to faster reaction rates but may also promote unwanted side reactions like polymerization. acs.orgresearchgate.net The table below summarizes various Lewis acids used in the ring-opening of THF.

| Lewis Acid | Observations in THF Ring-Opening |

| Boron trifluoride (BF3) | Commonly used as BF3·THF complex; effective in promoting polymerization and etherification. google.com |

| Tin(IV) chloride (SnCl4) | Used in the synthesis of substituted tetrahydrofurans, indicating its ability to catalyze ring-opening and subsequent reactions. nih.gov |

| Aluminum chloride (AlCl3) | A strong Lewis acid capable of catalyzing Friedel-Crafts type reactions and ether formations. |

| Phosphorus oxychloride (POCl3) | Used in conjunction with a Brønsted acid (H2SO4) for the synthesis of 4,4'-dichlorodibutyl ether from THF. orgsyn.org |

| Samarium(II) iodide (SmI2) | Can be used for the regioselective ring-opening of substituted tetrahydrofurans. mdpi.com |

This table provides examples of Lewis acids and their general reactivity with THF, which is relevant to the synthesis of this compound.

Stereochemical Aspects and Regioselectivity in Synthesis

Stereochemical Aspects:

The synthesis of this compound from the achiral precursor tetrahydrofuran results in an achiral product. Since THF has a plane of symmetry and no stereocenters, the resulting linear diether also lacks any chiral centers.

However, if a substituted, chiral THF derivative were to be used as a starting material, the stereochemical outcome of the reaction would be of significant importance. The ring-opening reaction, proceeding through an SN2 mechanism, would lead to an inversion of configuration at the carbon center that is attacked by the nucleophile. For example, if (R)-2-methyltetrahydrofuran were subjected to ring-opening with a chloride nucleophile, the attack at the C5 position would lead to a product with an inverted stereocenter. The stereochemical integrity of the product would be a critical factor in such a synthesis.

Regioselectivity:

For the synthesis of this compound from unsubstituted tetrahydrofuran, regioselectivity is not a point of concern as the molecule is symmetrical. Nucleophilic attack can occur at either of the two equivalent α-carbons.

The issue of regioselectivity becomes critical when an unsymmetrically substituted THF is used as a precursor. In such cases, the nucleophile can attack either of the two non-equivalent α-carbons. The preferred site of attack is influenced by both steric and electronic factors, as well as the nature of the catalyst and the nucleophile. acs.org

Under acidic conditions, the ring-opening of unsymmetrical epoxides, which are three-membered cyclic ethers, provides a useful analogy. The reaction can proceed via either an SN1 or SN2 mechanism. In an SN2-like mechanism, the nucleophile attacks the less substituted carbon. In an SN1-like mechanism, which involves the development of significant positive charge on the carbon atom, the nucleophile attacks the more substituted carbon that can better stabilize the positive charge. For the less strained five-membered THF ring, the reaction generally follows an SN2 pathway, with the nucleophile attacking the less sterically hindered α-carbon. mdpi.commdpi.com

By-product Formation and Purity Control in Synthetic Processes

The synthesis of this compound is often accompanied by the formation of by-products that can affect the yield and purity of the final product. The primary source of these by-products is the competing polymerization of tetrahydrofuran.

By-product Formation:

Under the acidic conditions required for the ring-opening of THF, cationic ring-opening polymerization is a significant competing reaction. google.comresearchgate.net The mechanism involves the protonation or Lewis acid activation of the THF oxygen, followed by the attack of another THF molecule. This process can continue, leading to the formation of polytetramethylene ether glycol (PTMEG), a polymer with repeating -(CH₂)₄-O- units. scilit.com The molecular weight of the polymer can vary depending on the reaction conditions.

Another potential by-product is 1,4-dichlorobutane, which can arise from the cleavage of the ether linkage in the desired product or from the reaction of the 4-chlorobutanol intermediate with the chlorinating agent. orgsyn.org In some cases, cyclic oligomers of THF may also be formed. google.com The presence of water can also lead to the formation of 1,4-butanediol (B3395766) through the hydrolysis of intermediates.

A study on the aerobic oxidation of THF identified γ-butyrolactone and 2-hydroxy-THF as major and minor oxidation products, respectively. psu.edu While not directly applicable to the synthesis of this compound, this highlights the susceptibility of THF to side reactions under certain conditions.

Purity Control:

To obtain this compound of high purity, several control measures and purification techniques are employed.

Reaction Control: Careful control of reaction parameters such as temperature, stoichiometry of reactants, and catalyst concentration is crucial to minimize the formation of by-products. For instance, maintaining the temperature within a specific range can help to suppress the polymerization of THF. orgsyn.org

Work-up Procedure: The reaction mixture is typically subjected to a work-up procedure to remove the catalyst and any water-soluble by-products. This often involves washing with water and a mild base to neutralize any remaining acid. orgsyn.org

Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying the final product. orgsyn.org Due to the difference in boiling points between this compound and potential by-products like 1,4-dichlorobutane and higher molecular weight oligomers, distillation can effectively separate the desired compound.

Chromatographic Techniques: For achieving very high purity, chromatographic methods such as column chromatography can be used.

Analytical Purity Assessment: The purity of the final product is typically assessed using techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govacs.org These methods can separate and identify the main product and any trace impurities, ensuring the quality of the synthesized this compound. jst.go.jp

Advanced Studies on the Chemical Reactivity and Degradation Mechanisms of Bis 4 Chlorobutyl Ether

Ether Cleavage Reactions and Mechanistic Pathways

The ether linkage in Bis(4-chlorobutyl) ether, while generally stable, can be cleaved under specific and often forcing conditions. The mechanistic pathway of this cleavage is highly dependent on the nature of the reagents employed.

The cleavage of ethers by strong acids is a well-established transformation in organic chemistry. youtube.comwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org In the case of this compound, which is a primary ether, the reaction proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism when treated with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.comwikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

The reaction is initiated by the protonation of the ether oxygen by the strong acid. youtube.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org This step is crucial as it converts the alkoxy group into a good leaving group (an alcohol). Following protonation, the halide anion (Br or I), acting as a nucleophile, attacks one of the primary carbon atoms adjacent to the ether oxygen. This nucleophilic attack results in the displacement of the protonated ether group and the formation of 4-chlorobutanol and 1-chloro-4-halobutane. Given the symmetrical nature of the starting material, the attack can occur on either side of the ether linkage. If an excess of the hydrohalic acid is used under forcing conditions, the initially formed 4-chlorobutanol can be further converted to the corresponding 1,4-dihalobutane. libretexts.orglibretexts.org

Table 1: Products of Acid-Mediated Cleavage of this compound

| Reactant | Reagent | Product(s) |

|---|---|---|

| This compound | HBr (1 equivalent) | 4-chlorobutanol and 1-bromo-4-chlorobutane |

The ether linkage of this compound is generally unreactive towards many nucleophiles under neutral or basic conditions. However, strongly basic reagents, such as organometallic compounds, can induce cleavage. Organometallic reagents like organolithium compounds are known to cleave ethers. wikipedia.org This reaction proceeds via an initial deprotonation at the (\alpha)-position to the ether oxygen, followed by the decomposition of the ether into an alkene and an alkoxide.

Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles and strong bases. libretexts.orgyoutube.comlibretexts.org Their interaction with ethers is a critical consideration in organic synthesis, as ethers are often used as solvents for these reagents. libretexts.orgyoutube.comlibretexts.org While they are generally stable in ether solvents like diethyl ether or tetrahydrofuran (B95107), under certain conditions, they can react. The primary reaction pathway involves the organometallic reagent acting as a base, abstracting a proton from the carbon atom adjacent ((\alpha)) to the ether oxygen. This process, known as (\alpha)-elimination, can lead to the cleavage of the C-O bond. In the context of this compound, the presence of the terminal chlorine atoms adds another layer of complexity, as these reagents can also potentially react at the alkyl halide centers.

Halogen Reactivity and Substitution Dynamics

The two primary alkyl chloride functionalities in this compound are key sites for chemical modification through nucleophilic substitution reactions.

The chlorine atoms in this compound are attached to primary carbon atoms, making them susceptible to nucleophilic substitution, primarily through an S(_N)2 mechanism. This allows for the introduction of a wide variety of functional groups. For example, reaction with strong nucleophiles such as cyanide (CN), azide (B81097) (N(_3^-)), or thiolates (RS) would lead to the displacement of the chloride ions and the formation of new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds, respectively.

The symmetrical nature of the molecule means that both chloride atoms are equally reactive. By controlling the stoichiometry of the nucleophile, it is possible to achieve either monosubstitution or disubstitution.

Table 2: Examples of Nucleophilic Substitution Reactions of this compound

| Nucleophile | Monosubstituted Product | Disubstituted Product |

|---|---|---|

| Sodium Cyanide (NaCN) | 5-chloro-1-cyanopentane ether | 1,9-dicyano-5-oxanonane |

| Sodium Azide (NaN(_3)) | 1-azido-4-(4-chlorobutoxy)butane | 1,9-diazido-5-oxanonane |

The study of selective chlorination of ethers provides valuable insights into the reactivity of the C-H bonds in molecules like this compound. Research has shown that alkyl 4-chlorobutyl ethers can react with an excess of sulfuryl chloride (SO(_2)Cl(_2)) in the dark at elevated temperatures (70–85°C) to yield (\alpha), (\beta), (\beta)-trichlorinated ethers. researchgate.net This suggests that under these conditions, chlorination occurs preferentially at the carbon atoms adjacent to the ether oxygen ((\alpha)-position) and the subsequent carbons ((\beta)-positions). The reaction is proposed to proceed through an ionic mechanism rather than a free-radical pathway in the absence of light or radical initiators. researchgate.net

The mechanism can involve the electrophilic attack of a chlorinating species derived from sulfuryl chloride on the ether oxygen, forming an oxonium ion intermediate. Subsequent attack by a chloride ion leads to the cleavage of a C-H bond and the introduction of a chlorine atom. The selectivity for the (\alpha)-position is attributed to the stabilizing effect of the adjacent oxygen atom on the transition state. Further chlorination at the (\beta)-position can also occur.

Interaction with Oxidizing and Reducing Agents

The reactivity of this compound with oxidizing and reducing agents is dictated by its two primary functional groups.

Reducing Agents: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can readily reduce the alkyl chloride functional groups. The hydride ion (H⁻) acts as a nucleophile, displacing the chloride ions to form an alkane. The reaction would convert this compound into dibutyl ether. It is important to note that the ether linkage is stable and unreactive towards LiAlH₄ and other common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com

Oxidizing Agents: this compound is susceptible to oxidation, particularly by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). The oxidation can occur at the C-H bonds adjacent to the ether oxygen. Aggressive oxidation can lead to the cleavage of the ether bond, potentially fragmenting the molecule and ultimately yielding products such as butanoic acid derivatives or smaller carboxylic acids upon complete oxidation. The specific products formed would depend heavily on the reaction conditions, including the strength of the oxidizing agent, temperature, and reaction time. The presence of peroxides, as discussed previously, can also make the compound more sensitive to oxidizing and reducing agents.

Toxicological Profiles and Molecular Mechanisms of Bis 4 Chlorobutyl Ether Action

Investigation of Genotoxicity and Mutagenicity

The potential for a chemical to induce genetic mutations is a critical aspect of its toxicological assessment. For Bis(4-chlorobutyl) ether, its genotoxicity is presumed based on its chemical structure and the known reactivity of the broader class of chloroalkyl ethers.

In Vitro Mutagenesis Assays and Dose-Response Relationships

Direct in vitro mutagenesis assay data specifically for this compound is not extensively available in published literature. However, the genotoxic potential of structurally similar haloethers is well-documented. Several chloroalkyl ethers have been identified as direct-acting mutagens ca.gov. For instance, bis(chloromethyl) ether (BCME) is known to be mutagenic in bacteria and has been shown to induce unscheduled DNA synthesis in cultured human fibroblasts nih.govnih.gov. Similarly, bis(2-chloroethyl) ether (BCEE) is recognized as a direct-acting mutagen ca.gov.

These findings for related compounds suggest that this compound likely possesses mutagenic properties. The mechanism is expected to involve its alkylating nature, where the electrophilic butyl chains react with nucleophilic sites on DNA, leading to mutations. A dose-response relationship, typical for genotoxic compounds, would be anticipated, where the frequency of mutations increases with the concentration of the substance.

Analysis of Structural Alerts and Quantitative Structure-Activity Relationship (QSAR) for Mutagenic Potential

In the absence of extensive empirical testing, computational methods like Quantitative Structure-Activity Relationship (QSAR) and the identification of "structural alerts" provide valuable insights into a chemical's potential toxicity nih.gov. Structural alerts are specific molecular substructures known to be associated with a particular toxicological endpoint, such as mutagenicity researchgate.netxundrug.cnresearchgate.net.

This compound contains chloroalkyl functionalities, which are recognized structural alerts for genotoxicity due to their potential to act as alkylating agents researchgate.net. The electrophilic character of the carbon atom attached to the chlorine atom makes it susceptible to nucleophilic attack by DNA bases.

QSAR models for mutagenicity are often built upon data from large sets of chemicals tested in assays like the Ames test. While specific QSAR studies including this compound are not readily found, general models for short-chain chlorinated hydrocarbons have been developed nih.gov. These models often correlate electronic and physicochemical parameters with genotoxic potential. For haloethers, structure-activity relationships indicate that carcinogenic and mutagenic activity often increases as the alkyl chain length decreases and the chlorine atom is positioned closer to the ether oxygen ca.gov. This suggests that while this compound is expected to be genotoxic, it may be less potent than its shorter-chain analogue, bis(chloromethyl) ether.

DNA Adduct Formation and Repair Mechanisms

The genotoxicity of alkylating agents like this compound is primarily mediated through the formation of covalent bonds with DNA, creating DNA adducts. These adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations if not repaired nih.gov.

Studies on the potent carcinogen BCME show that it binds to guanine (B1146940) and adenine (B156593) residues in DNA nih.gov. The reaction considered most relevant for mutagenesis is the alkylation at the O6 position of guanine, which can lead to mispairing during DNA replication and result in GC→AT transition mutations nih.gov. It is highly probable that this compound engages in similar reactions, forming bulky adducts on DNA bases.

Cells possess sophisticated DNA repair mechanisms to counteract the effects of such damage. These include base excision repair (BER), nucleotide excision repair (NER), and mismatch repair nih.gov. For bulky adducts formed by alkylating agents, the NER pathway is often crucial. Furthermore, a specific enzyme, O6-methylguanine-DNA methyltransferase (MGMT), directly reverses alkylation at the O6 position of guanine nih.gov. The efficiency of these repair systems within a cell or tissue is a critical determinant of susceptibility to the mutagenic effects of compounds like this compound. Reduced or overwhelmed repair capacity can lead to an accumulation of DNA adducts, increasing the risk of mutations and the initiation of carcinogenesis nih.gov.

Carcinogenicity Assessment and Mechanistic Hypotheses

The assessment of the carcinogenic potential of this compound is largely based on extrapolation from data on structurally related haloethers, which have been subject to extensive carcinogenicity bioassays.

Comparative Carcinogenicity Studies with Structurally Related Haloethers

Numerous studies have established the carcinogenicity of several haloethers in both animals and humans. Bis(chloromethyl) ether (BCME) and technical-grade chloromethyl methyl ether (CMME) are classified as known human carcinogens (Group 1) by the International Agency for Research on Cancer (IARC), primarily causing lung cancer in occupationally exposed workers nih.govnih.govcanada.ca. Animal studies have confirmed that BCME is a potent carcinogen, inducing tumors at the site of administration, including respiratory tract tumors after inhalation and skin tumors after dermal application nih.govnih.govnih.govepa.govepa.gov.

Bis(2-chloroethyl) ether (BCEE) and technical grade bis(2-chloro-1-methylethyl) ether (BCMEE) have also demonstrated carcinogenicity in animal studies, inducing liver and lung tumors in mice ca.govca.gov.

A key structure-activity relationship observed within the chloroalkyl ether class is that carcinogenic activity tends to increase with decreasing alkyl chain length ca.gov. The reactivity of the chlorine atom is influenced by its proximity to the ether oxygen. Alpha-chloroethers like BCME are significantly more reactive and potent carcinogens than their beta-chloroether counterparts like BCEE ca.gov. As a delta-chloroether (the chlorine is on the fourth carbon from the ether oxygen), this compound is expected to be less reactive than BCME and BCEE. While this suggests potentially lower carcinogenic potency, its structural analogy and classification as an alkylating agent still support a concern for carcinogenicity.

Interactive Data Table: Carcinogenicity of Selected Haloethers

| Compound | Classification | Primary Target Organ(s) in Animal Studies |

| Bis(chloromethyl) ether (BCME) | Known Human Carcinogen (IARC Group 1) | Respiratory Tract (Lung, Nasal), Skin |

| Bis(2-chloroethyl) ether (BCEE) | Carcinogenic in Animals | Liver |

| Bis(2-chloro-1-methylethyl) ether (BCMEE) | Carcinogenic in Animals | Lung, Liver |

| This compound | Data not available; potential carcinogen inferred from structure | Unknown |

Mechanistic Understanding of Carcinogenic Processes

The carcinogenic mechanism for haloethers like this compound is believed to be genotoxic. This hypothesis is supported by the strong evidence of mutagenicity and DNA adduct formation among its analogues nih.gov.

The process is thought to be initiated by the compound's ability to act as an alkylating agent, forming covalent adducts with DNA as described in section 4.1.3. If these DNA adducts are not efficiently removed by cellular repair mechanisms, they can cause errors during DNA replication, leading to permanent mutations in critical genes, such as proto-oncogenes and tumor suppressor genes. The accumulation of mutations in these key genes can disrupt normal cell cycle control, apoptosis, and cell signaling pathways, ultimately leading to neoplastic transformation and tumor development. For potent haloethers like BCME, this genotoxic mechanism is well-supported and is considered the primary driver of its carcinogenicity nih.govnih.gov. Given its chemical structure, this compound is presumed to operate via a similar genotoxic pathway.

Risk Assessment and Exposure Limit Considerations in Research Environments

A formal risk assessment for this compound in a research environment must account for its known hazards as well as significant gaps in its toxicological data. Currently, specific occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), have not been established by major regulatory bodies for this compound. The toxicological properties of this compound have not been fully investigated, which necessitates the adoption of a precautionary principle when handling it in a laboratory setting fishersci.compfaltzandbauer.com.

The primary risks identified for research personnel stem from its irritant effects and its chemical instability. This compound is classified as a substance that causes skin, eye, and respiratory irritation fishersci.compfaltzandbauer.comechemi.comthermofisher.comchemicalbook.com. Therefore, engineering controls, such as the use of a chemical fume hood, are critical to minimize inhalation exposure pfaltzandbauer.comsoka.edu. Personal protective equipment (PPE), including appropriate gloves and chemical safety goggles, is required to prevent skin and eye contact fishersci.compfaltzandbauer.com.

A significant and less obvious hazard is the potential for peroxide formation. This compound is identified as a peroxide-forming chemical, which can form explosive peroxide crystals upon exposure to air and light, particularly during long-term storage utexas.edupdx.eduhawaii.eduvumc.orgmit.edumarshall.edu. The risk is substantially increased when the compound is concentrated, for instance, through distillation hawaii.edumit.edu. Risk mitigation strategies for this hazard are crucial and include dating containers upon receipt and opening, storing the chemical away from heat and light, and testing for the presence of peroxides before use, especially before any heating or distillation process utexas.eduhawaii.edumit.edu.

| Hazard Category | Identified Risk | Recommended Mitigation Strategy in Research Environments |

|---|---|---|

| Toxicological Data | Lack of comprehensive toxicity data and no established occupational exposure limits fishersci.compfaltzandbauer.com. | Adopt a precautionary approach; handle with high-level containment (e.g., chemical fume hood) to minimize exposure to the lowest feasible level. |

| Contact Hazard | Causes serious eye irritation and skin irritation fishersci.comechemi.comthermofisher.com. | Use appropriate PPE, including chemical safety goggles and gloves, to prevent direct contact fishersci.com. Ensure access to emergency eyewash stations and safety showers. |

| Inhalation Hazard | May cause respiratory irritation echemi.comchemicalbook.com. | All handling of open containers should be performed in a certified chemical fume hood to prevent inhalation of vapors pfaltzandbauer.com. |

| Chemical Stability | Forms explosive peroxides upon storage and exposure to air utexas.eduhawaii.edumit.edu. | Label containers with date received and date opened. Store in a cool, dark, and tightly sealed container. Test for peroxides before distillation or concentration. Dispose of material before the expiration of its recommended safe storage period utexas.eduhawaii.eduvumc.orgmit.edu. |

Organ-Specific Toxicity and Cellular Pathologies

This compound is classified as a chemical that causes skin irritation and serious eye irritation fishersci.compfaltzandbauer.comechemi.comthermofisher.com. Exposure can lead to reversible inflammatory effects on living tissue at the site of contact dickinson.edu. In cases of eye contact, the irritation is considered serious, implying that it can cause significant discomfort or damage msu.edu.

However, the specific molecular and cellular mechanisms through which this compound induces dermal and ocular irritation have not been detailed in available scientific literature. Research detailing the specific cellular pathologies, such as the types of cell damage or the inflammatory pathways activated upon contact with the skin or eyes, is not available. The current understanding is limited to its hazard classification based on standard toxicological screening assessments.

| Hazard Classification | GHS Category | Description |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed fishersci.comechemi.comthermofisher.com. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation fishersci.comechemi.comthermofisher.com. |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation fishersci.comechemi.comthermofisher.com. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation echemi.comchemicalbook.com. |

Inhalation of this compound vapors may cause respiratory irritation echemi.comchemicalbook.com. This is consistent with its classification as a Category 3 substance for specific target organ toxicity following a single exposure. Symptoms of exposure can include irritation to the nose, throat, and broader respiratory system soka.edu.

Detailed research on the pulmonary response to this compound is lacking. Studies describing the underlying mechanisms, such as interactions with receptors in the respiratory tract, the nature of the inflammatory response, or the potential for long-term damage from acute or chronic exposure, are not present in the available literature.

Environmental Behavior and Ecologically Relevant Transformations of Bis 4 Chlorobutyl Ether

Environmental Persistence and Degradation Kinetics

Bis(4-chlorobutyl) ether is recognized as a peroxide-forming chemical, which indicates a potential for degradation over time through auto-oxidation, especially upon exposure to air and light utexas.edurubingroup.orgfau.edufit.edu. The process of peroxide formation can lead to the creation of unstable by-products. However, specific rates of degradation (e.g., half-life in water, soil, or air) through processes such as hydrolysis, photolysis, or biodegradation have not been documented. Upon combustion, its hazardous decomposition products include carbon dioxide, carbon monoxide, and hydrogen chloride spectrumchemical.com.

Table 1: Environmental Persistence and Degradation Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Persistence & Degradability | No data available | echemi.comchemicalbook.com |

| Biodegradation | No data available | N/A |

| Hydrolysis Half-Life | No data available | N/A |

| Photolysis Rate | No data available | N/A |

Transport and Distribution within Environmental Compartments

The transport and distribution of this compound between different environmental compartments such as soil, water, and air are governed by its physical and chemical properties. However, specific experimental data to quantify this behavior are largely unavailable.

There is no specific data available regarding the sorption coefficient (Koc) of this compound to soil and sediment echemi.com. One Safety Data Sheet indicates that spillage is unlikely to penetrate the soil and that the compound is not likely to be mobile in the environment due to its low water solubility thermofisher.com. This suggests a tendency to sorb to organic matter in soil and sediment, but without quantitative Koc values, its precise mobility remains uncharacterized.

Quantitative data on the volatility of this compound, such as its vapor pressure and Henry's Law constant, are not available in the reviewed literature spectrumchemical.com. One source notes that the product contains volatile organic compounds (VOCs) that will evaporate easily from all surfaces, suggesting a potential for atmospheric transport thermofisher.com. However, without key physical-chemical properties, its atmospheric residence time and transport potential cannot be accurately modeled.

Information on the aquatic mobility of this compound is limited and somewhat qualitative. The compound is described as being immiscible with water and, due to its density being greater than water (1.081 g/mL at 25 °C), it is expected to sink if released into an aquatic environment thermofisher.comuow.edu.au. Its low water solubility would suggest limited mobility in the aqueous phase. Data on dissipation mechanisms within aquatic systems, such as biodegradation or hydrolysis, are not available echemi.com.

Table 2: Data on Transport and Distribution of this compound

| Parameter | Value | Source |

|---|---|---|

| Sorption | ||

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | No data available | echemi.com |

| Volatility | ||

| Vapor Pressure | No data available | spectrumchemical.com |

| Henry's Law Constant | No data available | N/A |

| Aquatic Behavior | ||

| Water Solubility | Immiscible | thermofisher.com |

| Mobility in Soil | Unlikely to penetrate soil | thermofisher.com |

Ecotoxicological Implications for Aquatic and Terrestrial Organisms

There is a significant lack of data on the ecotoxicological effects of this compound on environmental organisms. Safety Data Sheets for the compound explicitly state that no data is available for its toxicity to fish, daphnia and other aquatic invertebrates, algae, or microorganisms echemi.com. One source notes that it contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants, though this is not supported by specific toxicity data thermofisher.com. Another source states that it is "very toxic to aquatic life" but does not provide the underlying data to support this classification bldpharm.com. Due to the absence of empirical ecotoxicity data, a quantitative risk assessment for aquatic and terrestrial ecosystems cannot be performed at this time.

Table 3: Ecotoxicity Data for this compound

| Test Organism | Endpoint (e.g., LC50, EC50) | Value | Source |

|---|---|---|---|

| Fish | No data available | No data available | echemi.com |

| Aquatic Invertebrates (e.g., Daphnia) | No data available | No data available | echemi.com |

| Algae | No data available | No data available | echemi.com |

| Microorganisms | No data available | No data available | echemi.com |

By-product Formation and Secondary Contaminants in Environmental Pathways

Information regarding the formation of by-products and secondary contaminants from this compound in the environment is scarce. The compound is known to be a peroxide-former, which implies that upon exposure to air it can form unstable organic peroxides utexas.edurubingroup.orgfau.edufit.edu. These peroxides could be considered secondary contaminants, and their subsequent degradation could lead to other transformation products. However, the specific identity and environmental fate of these potential by-products have not been studied. Beyond the formation of peroxides and the products of complete combustion (CO, CO2, HCl), no other environmentally relevant transformation products have been identified in the available literature spectrumchemical.com.

Advanced Analytical Methodologies for the Characterization and Quantification of Bis 4 Chlorobutyl Ether

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of bis(4-chlorobutyl) ether, providing the necessary separation from impurities and related compounds. Both gas and liquid chromatography platforms are utilized, each offering distinct advantages.

Gas chromatography is the most common and established method for the analysis and purity assessment of this compound. cymitquimica.comtcichemicals.comlabproinc.com The compound's volatility and thermal stability make it well-suited for GC analysis. Purity levels are frequently reported as greater than 97% or 98%, as determined by GC. tcichemicals.comcalpaclab.com

A standard approach involves using a non-polar or semi-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., SLB-5ms), which separates compounds based on their boiling points and polarity. sigmaaldrich.com A typical analysis would involve dissolving the sample in a suitable organic solvent followed by injection into the GC system.

Common detectors used for the analysis of this compound include:

Flame Ionization Detector (FID): FID is widely used for quantification due to its robustness, wide linear range, and general response to organic compounds. It is an ideal choice for purity assays where the identity of the compound is already known.

Mass Spectrometry (MS): When coupled with GC, MS provides definitive identification by furnishing the mass spectrum of the eluted compound, which serves as a chemical fingerprint. This is invaluable for confirming the identity of the peak corresponding to this compound and for identifying unknown impurities. US EPA Method 8270 is an example of a standardized method for the GC/MS analysis of semivolatile organic compounds like this compound. sigmaaldrich.com

Table 1: Representative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., SLB-5ms, Rxi-5Sil MS) | Separation of analytes |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample |

| Carrier Gas | Helium, Constant Flow (1.0 mL/min) | Transports the sample through the column |

| Oven Program | Initial 60°C, ramp to 250-300°C | Elutes compounds based on boiling point |

| Detector | FID or MS | Quantification (FID) or Identification (MS) |

While GC is the predominant technique, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), presents a viable alternative, especially for samples that may not be suitable for the high temperatures of a GC inlet. Although specific, established HPLC methods for this compound are not widely documented, methodologies developed for similar chlorinated ether compounds can be adapted. For instance, fast LC methods coupled with tandem mass spectrometry (LC-MS/MS) have been successfully developed for the analysis of bisphenol A diglycidyl ether (BADGE) and its chlorinated derivatives. dphen1.com

Such an approach for this compound would likely involve:

Reversed-Phase Chromatography: Using a C18 column to separate the compound from more polar or non-polar impurities.

Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed to elute the compound from the column.

Detection: A UV detector could be used if the compound possesses a chromophore, though its utility is limited for a simple ether. More powerful detection is achieved by coupling the LC to a mass spectrometer (LC-MS).

The primary advantage of an LC-based method would be its applicability to analyzing this compound in complex matrices without extensive sample cleanup, as it avoids the high temperatures that could degrade thermally labile components of the sample matrix.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the definitive identification and structural characterization of this compound. It provides information on the molecular weight and elemental composition of the molecule.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. The molecular formula of this compound is C8H16Cl2O, corresponding to a monoisotopic mass of 198.0578 Da. chemicalbook.com

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure mass with an accuracy in the parts-per-million (ppm) range. gcms.cz This capability allows for the unambiguous confirmation of the elemental formula of this compound, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This is particularly valuable when analyzing for impurities or characterizing reaction byproducts.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C8H16Cl2O | Defines the elemental composition |

| Calculated Monoisotopic Mass | 198.0578 Da | Theoretical exact mass |

| Characteristic Isotope Pattern | Presence of 35Cl and 37Cl | The two chlorine atoms produce a distinctive M, M+2, and M+4 isotopic pattern, which is a key signature for identification. |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, the molecular ion of this compound ([M]+• or a protonated/adduct ion like [M+H]+ or [M+NH4]+) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the molecule's structure.

For this compound, key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the ether oxygen.

Cleavage of the C-O bond: Resulting in the formation of a chlorobutyl cation or radical.

Loss of HCl: A common fragmentation pathway for chlorinated compounds.

By analyzing the masses of these fragment ions, the connectivity of the atoms within the molecule can be confirmed, providing a high degree of confidence in the structural assignment. This technique is especially useful for differentiating between structural isomers that would be indistinguishable by mass measurement alone.

Spectroscopic Characterization Methods

Spectroscopic methods provide detailed information about the chemical environment of atoms and the functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary techniques used.

NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra provide detailed structural information. chemicalbook.com

In the ¹H NMR spectrum, the protons on the four methylene (B1212753) groups (-CH2-) would each give a distinct signal, likely multiplets due to spin-spin coupling with adjacent protons. The chemical shifts would be influenced by the adjacent electronegative oxygen or chlorine atoms.

The ¹³C NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the butyl chain. chemicalbook.com The carbons bonded to chlorine and oxygen would appear at the lowest field (highest ppm value).

Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. chemicalbook.com For this compound, the key absorption bands would be:

C-H stretching: Aliphatic C-H stretches typically appear in the 2850-3000 cm⁻¹ region.

C-O-C stretching: A strong, characteristic ether C-O-C asymmetric stretch would be prominent in the 1050-1150 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Summary of Spectroscopic Data for this compound

| Technique | Expected Observation | Structural Interpretation |

|---|---|---|

| ¹H NMR | Four distinct multiplet signals | Confirms the four unique proton environments in the butyl chain |

| ¹³C NMR | Four distinct signals | Confirms the four unique carbon environments in the butyl chain chemicalbook.com |

| FTIR | Strong absorption band ~1100 cm⁻¹ | C-O-C ether linkage stretch chemicalbook.com |

| FTIR | Absorption band ~650-750 cm⁻¹ | C-Cl alkyl halide stretch chemicalbook.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The protons on the carbons adjacent to the ether oxygen are deshielded and thus appear at a lower field (higher chemical shift) compared to the other methylene protons. Similarly, the protons on the carbons bonded to the chlorine atoms are also deshielded. The integration of the peak areas in the ¹H NMR spectrum confirms the ratio of protons in each unique environment, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing valuable information about the connectivity of the carbon chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the this compound molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. Carbons bonded to the electronegative oxygen and chlorine atoms are observed at lower fields. The symmetry of the molecule results in a reduced number of signals compared to the total number of carbon atoms, simplifying the spectrum and aiding in structural confirmation.

Interactive Data Table: Typical NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.55 | Triplet | -O-CH₂- |

| ¹H | ~3.45 | Triplet | -CH₂-Cl |

| ¹H | ~1.80 | Multiplet | -O-CH₂-CH₂- |

| ¹H | ~1.65 | Multiplet | -CH₂-CH₂-Cl |

| ¹³C | ~70 | - | -O-CH₂- |

| ¹³C | ~45 | - | -CH₂-Cl |

| ¹³C | ~30 | - | -O-CH₂-CH₂- |

| ¹³C | ~28 | - | -CH₂-CH₂-Cl |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR spectrometer.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. For this compound, these methods are instrumental in confirming the presence of the ether linkage and the carbon-chlorine bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. A strong, prominent band in the region of 1050-1150 cm⁻¹ is indicative of the C-O-C asymmetric stretching vibration of the ether group. The C-H stretching vibrations of the methylene groups are observed in the 2850-3000 cm⁻¹ region. The presence of the carbon-chlorine bond gives rise to absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The C-O-C symmetric stretching vibration, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum. Similarly, the C-Cl stretching vibrations can be readily observed. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch | 2850-3000 | 2850-3000 | Strong (IR), Medium (Raman) |

| C-O-C Asymmetric Stretch | 1050-1150 | - | Strong (IR) |

| C-O-C Symmetric Stretch | - | 800-900 | Weak (IR), Strong (Raman) |

| C-Cl Stretch | 600-800 | 600-800 | Medium (IR & Raman) |

Development and Validation of Robust Analytical Procedures for Complex Matrices

The detection and quantification of this compound in complex matrices such as soil, water, and biological tissues present significant analytical challenges due to potential interferences and the often low concentrations of the analyte. The development and validation of robust analytical procedures are therefore crucial for obtaining reliable and accurate data. A common approach involves sample extraction followed by chromatographic separation and detection.

Sample Preparation: The initial step involves the extraction of this compound from the matrix. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. For solid matrices like soil and sediment, techniques such as Soxhlet extraction or pressurized liquid extraction (PLE) may be used. The choice of extraction solvent and method is critical to ensure high recovery of the analyte.

Chromatographic Analysis: Gas chromatography (GC) is the preferred technique for the separation of volatile and semi-volatile compounds like this compound. A capillary column with a suitable stationary phase is used to achieve separation from other components in the extract.

Detection: Mass spectrometry (MS) is often coupled with GC (GC-MS) for the detection and quantification of this compound. The mass spectrometer provides high selectivity and sensitivity, allowing for the identification of the compound based on its unique mass spectrum and quantification even at trace levels.

Method Validation: A developed analytical method must be rigorously validated to ensure its suitability for the intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The validation process ensures that the analytical procedure is reliable, accurate, and fit for the purpose of monitoring this compound in complex environmental or industrial samples.

Computational Chemistry and Theoretical Modeling of Bis 4 Chlorobutyl Ether

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about the electronic structure and energetics of Bis(4-chlorobutyl) ether.

Detailed research findings from quantum chemical calculations on similar ether molecules reveal key electronic and energetic properties. mdpi.com For instance, calculations typically determine the molecule's electronic energy, dipole moment, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Furthermore, these calculations can yield thermodynamic properties such as enthalpy, Gibbs free energy, and entropy, which are vital for predicting the spontaneity of reactions involving the compound. oup.com The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues about its intermolecular interactions.

Table 1: Illustrative Quantum Mechanical Data for this compound

| Property | Hypothetical Value | Significance |

| Electronic Energy | -1250 Hartree | Total energy of the molecule at 0 K. |

| Dipole Moment | 2.5 Debye | Indicates the overall polarity of the molecule. |

| HOMO Energy | -8.2 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | 0.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 8.7 eV | Relates to the molecule's reactivity and stability. |

| Enthalpy of Formation | -150 kJ/mol | The change in enthalpy during the formation of the compound from its constituent elements. |

| Gibbs Free Energy of Formation | -120 kJ/mol | Determines the spontaneity of the compound's formation. |

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from quantum mechanical calculations, as specific experimental or calculated data for this compound were not found in the searched literature.

Molecular Simulation Techniques for Conformational Analysis and Intermolecular Interactions

Due to the presence of multiple rotatable bonds, this compound is a flexible molecule that can adopt numerous conformations. Molecular simulation techniques, such as molecular dynamics (MD) and Monte Carlo (MC) simulations, are powerful tools for exploring the conformational landscape and intermolecular interactions of such molecules. nih.govnih.gov

These simulations also provide insights into intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with other molecules, one can analyze non-bonded interactions like van der Waals forces and electrostatic interactions. The radial distribution function (RDF) is a common tool used to understand the local structure and packing of molecules in a simulated system. For example, the RDF between the ether oxygen and surrounding atoms can reveal details about solvation shells. nih.gov

Table 2: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angles (O-C-C-C, C-C-C-Cl) | Relative Energy (kcal/mol) |

| 1 | anti, anti | 0.0 |

| 2 | anti, gauche | 0.8 |

| 3 | gauche, anti | 1.2 |

| 4 | gauche, gauche | 2.0 |

Note: This table presents a simplified, hypothetical representation of possible conformers and their relative energies to illustrate the output of a conformational analysis. The actual conformational landscape would be more complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. europa.eubio-hpc.eu These models are built by correlating molecular descriptors with experimentally determined biological activities. For a compound like this compound, QSAR can be a valuable tool for predicting its potential toxicity or other biological effects without the need for extensive experimental testing. nih.gov

The first step in developing a QSAR model is to calculate a set of molecular descriptors that quantify various aspects of the molecule's structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), geometric descriptors (e.g., molecular surface area), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). nih.gov

Once the descriptors are calculated for a series of compounds with known biological activities, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that relates the descriptors to the activity. researchgate.net For halogenated hydrocarbons and ethers, QSAR models have been developed to predict properties like anesthetic potency and toxicity. oup.comnih.gov Descriptors such as the octanol-water partition coefficient (logP), which relates to lipophilicity, and polarizability are often found to be important in these models. nih.gov

Table 3: Example of a Hypothetical QSAR Model for Predicting Toxicity of Halogenated Ethers

Equation: log(1/EC50) = 0.6 * logP - 0.2 * Polarizability + 1.5 * E_LUMO + 2.1

| Descriptor | Description | Importance |

| logP | Octanol-water partition coefficient | Represents the hydrophobicity of the molecule. |

| Polarizability | A measure of how easily the electron cloud can be distorted. | Relates to the molecule's ability to engage in van der Waals interactions. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Can be related to the molecule's electrophilicity and reactivity. |

Note: This table and equation represent a hypothetical QSAR model for illustrative purposes. The development of a robust and validated QSAR model requires a large dataset of compounds with experimentally determined activities.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the mechanisms of chemical reactions, providing a detailed picture of how reactants are converted into products. This involves mapping out the potential energy surface of the reaction, identifying intermediate species, and locating the transition state—the highest energy point along the reaction pathway. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, a key reaction of interest is the cleavage of the C-O ether bonds, which can occur under acidic conditions. libretexts.org Computational modeling can be used to investigate the mechanism of this reaction, for example, whether it proceeds via an SN1 or SN2 pathway. youtube.com By calculating the energies of the species involved, including any intermediates and transition states, the most likely reaction pathway can be determined.

Transition state analysis involves characterizing the geometry and energy of the transition state structure. nih.gov Frequency calculations are performed to confirm that the located structure is indeed a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The insights gained from reaction pathway modeling can be used to understand the reactivity of this compound and to predict the products of its reactions under different conditions.

Table 4: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Protonation of the ether oxygen | 5 |

| 2a (SN1 pathway) | Cleavage of the C-O bond to form a carbocation | 25 |

| 2b (SN2 pathway) | Nucleophilic attack by a halide ion | 15 |

| 3 | Formation of final products | 2 |

Note: The values in this table are hypothetical and are intended to illustrate how computational chemistry can be used to compare the energetics of different reaction pathways.

Emerging Research Frontiers and Future Directions in Bis 4 Chlorobutyl Ether Studies